molecular formula C28H25N3O2S2 B11685265 (2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11685265
M. Wt: 499.7 g/mol
InChI Key: WAQMRGMJIOTYID-GPIJNWTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features multiple functional groups, including thiazolidine, benzothiazole, and phenoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the benzothiazole moiety, and the final coupling with the phenoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-3-ETHYL-5-ETHYLIDENENON-2-ENE: Shares structural similarities but lacks the benzothiazole and phenoxyphenyl groups.

    (2E,5Z)-2,5-OCTADIENE: Another related compound with different functional groups and properties.

Uniqueness

(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C28H25N3O2S2

Molecular Weight

499.7 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-(4-phenoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N3O2S2/c1-3-30-23-12-8-9-13-24(23)34-26(30)19-18-25-27(32)31(4-2)28(35-25)29-20-14-16-22(17-15-20)33-21-10-6-5-7-11-21/h5-19H,3-4H2,1-2H3/b25-18-,26-19+,29-28?

InChI Key

WAQMRGMJIOTYID-GPIJNWTKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)S3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.